molecular formula C22H23N5O2 B4493432 3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one

3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B4493432
M. Wt: 389.4 g/mol
InChI Key: XWVQUBYFJNRYLL-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common route includes the condensation of a benzotriazinone derivative with a piperazine derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzotriazinone ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one: shares structural similarities with other benzotriazinone derivatives and piperazine-containing compounds.

Uniqueness

  • The unique combination of the benzotriazinone core and the piperazine moiety with a phenylpropenyl group distinguishes this compound from others. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(17-27-22(29)19-10-4-5-11-20(19)23-24-27)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVQUBYFJNRYLL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 2
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3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-(2-oxo-2-{4-[(E)-3-phenyl-2-propenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one

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